molecular formula C12H19Cl2N3O B1462760 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride CAS No. 1221723-13-2

3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride

Cat. No.: B1462760
CAS No.: 1221723-13-2
M. Wt: 292.2 g/mol
InChI Key: QYZNGEORQSZMEY-UHFFFAOYSA-N
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Description

3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride is a chemical compound with the molecular formula C12H19Cl2N3O and a molecular weight of 292.2 g/mol . This compound is often used in pharmaceutical research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride typically involves the reaction of morpholine with benzyl chloride to form the intermediate, which is then reacted with cyanamide to produce the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pressure, and reaction time to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols .

Scientific Research Applications

3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals

Mechanism of Action

The mechanism of action of 3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • 3-(Morpholin-4-ylmethyl)benzene-1-carboxamide
  • 3-(Morpholin-4-ylmethyl)benzene-1-carboxylic acid
  • 3-(Morpholin-4-ylmethyl)benzene-1-carboxaldehyde

Uniqueness

3-(Morpholin-4-ylmethyl)benzene-1-carboximidamide dihydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability, solubility, or potency in various applications .

Properties

IUPAC Name

3-(morpholin-4-ylmethyl)benzenecarboximidamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c13-12(14)11-3-1-2-10(8-11)9-15-4-6-16-7-5-15;;/h1-3,8H,4-7,9H2,(H3,13,14);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZNGEORQSZMEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=CC(=CC=C2)C(=N)N.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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